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molecular formula C14H19NO3 B8694977 4-(3-Furanyl)-3,6-dihydro-1(2H)-pyridinecarboxylic acid tert-butyl ester CAS No. 532991-47-2

4-(3-Furanyl)-3,6-dihydro-1(2H)-pyridinecarboxylic acid tert-butyl ester

Cat. No. B8694977
M. Wt: 249.30 g/mol
InChI Key: SVSXKMNYRDQMKX-UHFFFAOYSA-N
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Patent
US07338965B2

Procedure details

A flask was charged with boronic acid 3 (6.22 g, 55.6 mmol), triflate 2 (55.27 g, 166.8 mmol, 3 eq.), lithium chloride (7.07 g, 166.8 mmol, 3 eq.), aqueous 2N Na2CO3 (56 mL), 1,2-dimethoxyethane (120 mL) and Pd(PPh3)4 (3.21 g, 2.8 mmol, 0.05 eq.). The reaction mixture was heated to reflux under inert atmosphere for 4 h. After cooling to room temperature the reaction mixture was concentrated under reduced pressure. The resulting residue was partitioned between dichloromethane (150 mL), aqueous 2N Na2CO3 (125 mL), and concentrated ammonium hydroxide (9 mL). The layers were separated and the aqueous layer extracted again with dichloromethane (3×125 mL). The combined organics were dried over anhydrous magnesium sulfate and concentrated in vacuo. The resulting residue was purified via flash column chromatography (hexanes/CH2Cl2/EtOAc 9:1:1) to yield 4 as a light yellow oil (8.13 g, 59%). TLC Rf=0.43; 400 MHz 1H-NMR (CDCl3) δ 1.48 (s, 9H), 2.37 (s, 2H), 3.60 (t, J=3.6 Hz, 2H), 4.03 (s, 2H), 5.87 (s, 1H), 6.51 (s, 1H), 7.38 (d, J=6.8 Hz, 2H); 125 MHz 13C-NMR (CDCl3) δ 26.9, 39.5 (broad), 40.8 (broad), 43.6 (broad), 79.7, 107.2, 118.7 (broad), 126.8, 138.1, 143.5, 154.9. HRMS Calcd. for C14H19NO3Na [M++Na]: 272.1263. Found: 272.1271.
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
55.27 g
Type
reactant
Reaction Step One
Quantity
7.07 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
catalyst
Reaction Step One
Name
Yield
59%

Identifiers

REACTION_CXSMILES
B(O)O.[C:4]([O:8][C:9]([N:11]1[CH2:16][CH:15]=[C:14](OS(C(F)(F)F)(=O)=O)[CH2:13][CH2:12]1)=[O:10])([CH3:7])([CH3:6])[CH3:5].[Cl-].[Li+].[C:27]([O-])([O-])=O.[Na+].[Na+].CO[CH2:35][CH2:36][O:37][CH3:38]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:4]([O:8][C:9]([N:11]1[CH2:16][CH:15]=[C:14]([C:35]2[CH:27]=[CH:38][O:37][CH:36]=2)[CH2:13][CH2:12]1)=[O:10])([CH3:7])([CH3:6])[CH3:5] |f:2.3,4.5.6,^1:42,44,63,82|

Inputs

Step One
Name
Quantity
6.22 g
Type
reactant
Smiles
B(O)O
Name
Quantity
55.27 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(=CC1)OS(=O)(=O)C(F)(F)F
Name
Quantity
7.07 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
56 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
120 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
3.21 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under inert atmosphere for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between dichloromethane (150 mL), aqueous 2N Na2CO3 (125 mL), and concentrated ammonium hydroxide (9 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted again with dichloromethane (3×125 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified via flash column chromatography (hexanes/CH2Cl2/EtOAc 9:1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(=CC1)C1=COC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.13 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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